

Physical properties of perfluoroalkanes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Perfluoro-N-hexyl)ethane

Cat. No.: B1221996

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Perfluoroalkanes for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroalkanes (PFAs), or perfluorocarbons (PFCs), are hydrocarbons in which all hydrogen atoms have been synthetically replaced by fluorine.^{[1][2]} This complete fluorination imparts a unique and powerful set of physical and chemical properties, including exceptional chemical and biological inertness, high gas solubility, and distinct interfacial behaviors.^{[1][3][4]} These characteristics stem directly from the strength of the carbon-fluorine bond—the strongest single bond in organic chemistry—and the unique electronic nature of the fluorine atom.^{[2][5]} This guide provides a comprehensive exploration of the core physical properties of PFAs, details the experimental methodologies used for their characterization, and discusses the profound implications of these properties for advanced applications, particularly in the realms of drug development and biomedical research.

The Molecular Basis of Perfluoroalkane Properties

The defining features of perfluoroalkanes originate at the molecular level. The substitution of hydrogen with fluorine, the most electronegative element, creates a molecule with properties that are dramatically different from their hydrocarbon analogs.

- **Carbon-Fluorine Bond:** The C-F bond is exceptionally strong and stable, which is the primary reason for the chemical and thermal inertness of PFAs.^{[2][5]} This stability makes them resistant to metabolic degradation, a critical property for biomedical applications.

- Molecular Conformation: Unlike the flat, all-trans arrangement of hydrocarbon chains, perfluorinated chains adopt a rigid, helical conformation to minimize steric strain between the large fluorine atoms.^{[6][7][8]} This structural rigidity influences intermolecular interactions and contributes to properties like viscosity and surface tension.
- Intermolecular Forces: The low polarizability of the fluorine atom results in very weak van der Waals interactions between PFA molecules.^[7] This low cohesive energy is the underlying cause of their low boiling points, low surface tensions, and remarkably high gas solubility.^[7]

These fundamental molecular characteristics give rise to the macroscopic physical properties that make PFAs invaluable in specialized scientific and medical fields.

Core Physical Properties of Perfluoroalkanes

The unique molecular structure of PFAs translates into a distinct profile of physical properties. Understanding these properties is essential for their application in research and development.

Boiling Point and Vapor Pressure

The boiling points of PFAs increase with chain length, as expected, due to increasing molecular weight.^[9] However, a peculiar and important characteristic is that PFAs with more than four carbons are more volatile (have lower boiling points) than their corresponding hydrocarbons.^[10] This is a direct consequence of their weak intermolecular forces.

Vapor pressure, the pressure exerted by a vapor in equilibrium with its condensed phase, is inversely related to boiling point.^[11] Many PFAs are characterized by low volatility, which is a crucial requirement for applications like artificial blood substitutes to prevent embolism.^{[4][12]} The relationship between vapor pressure and temperature is non-linear and can be described by equations like the Antoine equation.^[11] For compounds with very low volatility, specialized techniques are required for accurate measurement.^{[11][13][14]}

Density

Perfluoroalkanes are significantly denser than water and their hydrocarbon counterparts. This high density is due to the high atomic weight of fluorine compared to hydrogen. For example, the density of perfluorooctanoic acid (PFOA) is approximately 1.8 g/cm³, and perfluorooctanesulfonic acid (PFOS) is around 1.84-1.85 g/cm³.^[12] This property is exploited in

applications such as vitreoretinal surgery, where high-density liquids are used to manipulate tissues within the eye.^[6]

Viscosity

Despite their high density, PFAs exhibit low viscosity and high fluidity.^[7] This is another consequence of their weak intermolecular cohesive energies, which allows molecules to move past one another with minimal resistance. This low viscosity is beneficial in applications requiring efficient fluid transport, such as in liquid ventilation or as components of emulsions for intravenous delivery.

Surface Tension

Perfluoroalkanes possess extremely low surface tensions, among the lowest of all liquids.^{[6][7]} This results from their weak intermolecular forces. This property makes them not only hydrophobic (water-repelling) but also lipophobic (oil-repelling). This dual nature is central to their use in forming stable emulsions and as specialized surfactants in semifluorinated alkanes.^[6]

Gas Solubility

Perhaps the most exploited property of PFAs in the biomedical field is their extraordinary capacity to dissolve gases, particularly oxygen and carbon dioxide.^{[3][4][15]} The solubility of oxygen in some PFAs can be as high as 40-50% by volume.^[7] This high solubility arises because the weak intermolecular forces in the liquid PFA create large interstitial spaces that can easily accommodate gas molecules. Gas solubility increases with pressure but decreases with rising temperature.^[15] This property is the foundation for their development as oxygen carriers in artificial blood substitutes and for liquid ventilation therapies.^{[1][4][7]}

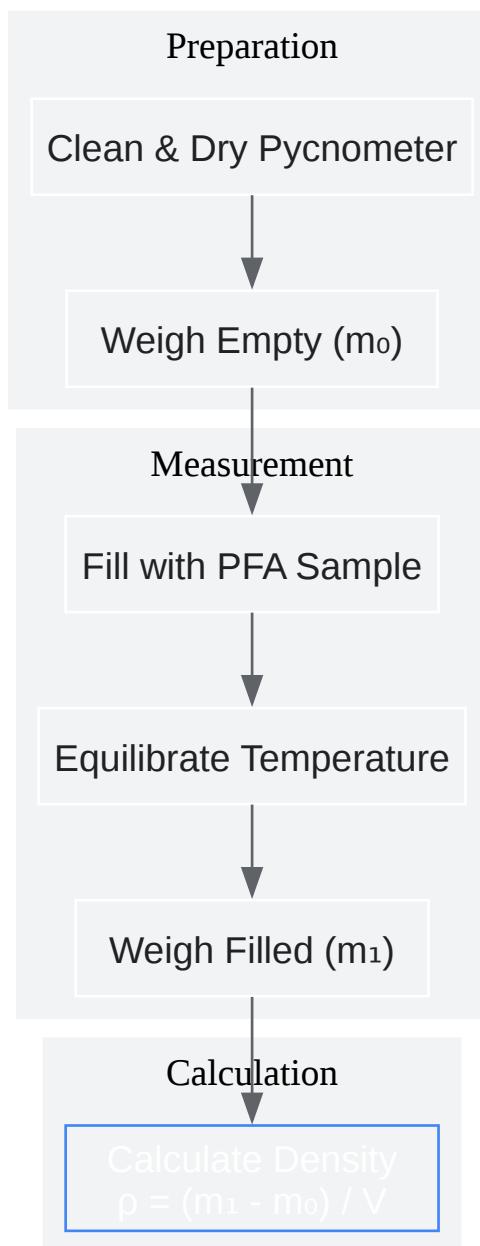
Table 1: Summary of Physical Properties for Select Perfluoroalkanes

Property	Perfluorohexane (C ₆ F ₁₄)	Perfluorooctane (C ₈ F ₁₈)	Perfluorodecalin (C ₁₀ F ₁₈)
Boiling Point (°C)	56	103	142
Density (g/cm ³ at 25°C)	1.669	1.786	1.908
Vapor Pressure (kPa at 25°C)	~30	~5.6	~0.7
Surface Tension (mN/m at 25°C)	~12	~14	~16
O ₂ Solubility (mL/100mL)	~49	~42	~40

Note: Values are approximate and can vary slightly based on source and measurement conditions.

Experimental Methodologies for Property Characterization

The precise and accurate measurement of physical properties is paramount for quality control and application development. The following protocols describe standard, self-validating methodologies for characterizing perfluoroalkanes.

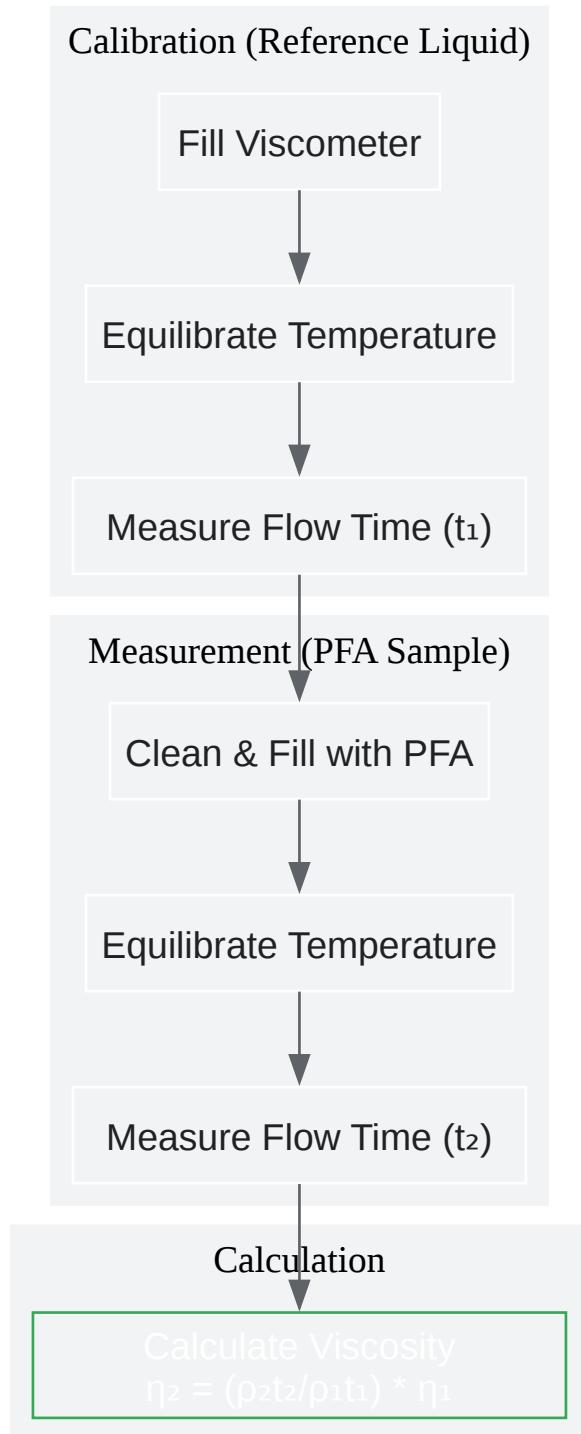

Density Determination via Pycnometry

The pycnometer is a flask with a precisely calibrated volume used to determine the density of a liquid through weighing.[\[16\]](#)[\[17\]](#)[\[18\]](#) The method is highly accurate when performed correctly.
[\[18\]](#)

Protocol:

- Preparation: Thoroughly clean and dry the pycnometer and its capillary stopper.
- Tare Weight: Accurately weigh the empty, dry pycnometer (m₀).[\[16\]](#)

- Calibration: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a controlled temperature (e.g., 20°C). Insert the stopper, allowing excess liquid to exit through the capillary. Dry the exterior and weigh the filled pycnometer to determine its exact volume.
- Sample Measurement: Empty and dry the pycnometer. Fill it with the sample perfluoroalkane, ensuring no air bubbles are present, and bring it to the same controlled temperature.
- Final Weight: Weigh the pycnometer filled with the sample (m_1).[\[16\]](#)
- Calculation: Calculate the density (ρ) using the formula: $\rho = (m_1 - m_0) / V$, where V is the calibrated volume.[\[16\]](#)


[Click to download full resolution via product page](#)*Workflow for Density Measurement using a Pycnometer.*

Viscosity Determination via Ostwald Viscometry

An Ostwald viscometer, or U-tube viscometer, measures viscosity by determining the time it takes for a fixed volume of liquid to flow through a capillary under the force of gravity.[19][20]

Protocol:

- Setup: Clean the viscometer thoroughly and mount it vertically in a constant-temperature water bath.
- Calibration: Introduce a precise volume of a reference liquid (e.g., water) with known viscosity (η_1) and density (ρ_1) into the larger bulb.
- Flow Time (Reference): Using a pipette bulb, draw the liquid up past the upper timing mark (C). Release the suction and use a stopwatch to measure the time (t_1) it takes for the meniscus to fall from the upper mark (C) to the lower mark (D).[\[21\]](#) Repeat for consistency.
- Sample Measurement: Clean and dry the viscometer. Introduce the same volume of the PFA sample.
- Flow Time (Sample): Measure the flow time (t_2) for the PFA sample in the same manner.
- Calculation: The viscosity of the sample (η_2) is calculated relative to the reference liquid using the equation: $\eta_2 = (\rho_2 * t_2) / (\rho_1 * t_1) * \eta_1$. The densities (ρ_1 and ρ_2) must be determined separately (e.g., by pycnometry).[\[20\]](#)

[Click to download full resolution via product page](#)

Workflow for Viscosity Measurement using an Ostwald Viscometer.

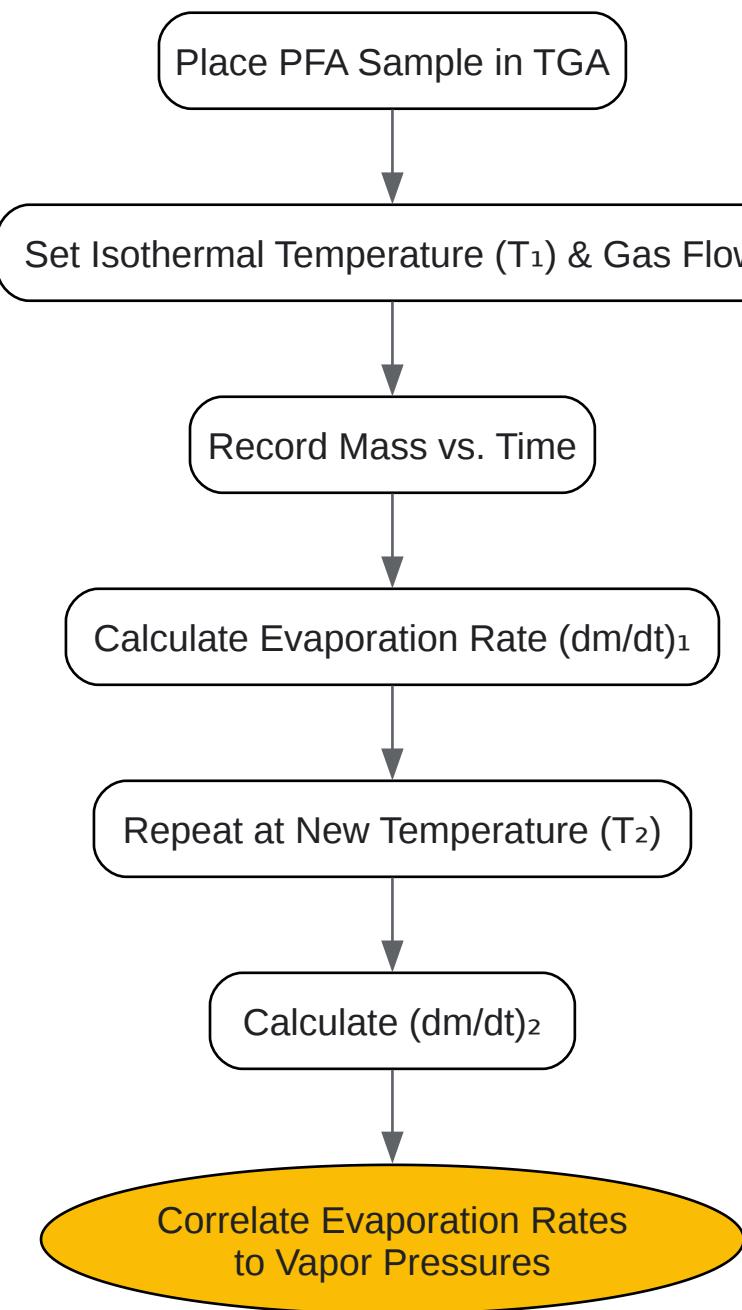
Surface Tension Determination via Wilhelmy Plate Method

A force tensiometer measures surface tension by quantifying the force exerted on a probe as it interacts with a liquid's surface.[\[22\]](#) The Wilhelmy plate method is considered highly accurate and straightforward.[\[23\]](#)

Protocol:

- Setup: A thin platinum plate of known perimeter is suspended from a high-precision balance. The liquid sample is placed on a platform below the plate.
- Contact: The platform is raised until the liquid surface just touches the bottom of the plate.
- Wetting: Due to wetting, the liquid climbs the plate, and the surface tension pulls the plate downwards.
- Force Measurement: The balance measures this downward force (F).
- Calculation: The surface tension (γ) is calculated using the formula: $\gamma = F / (L * \cos\theta)$, where L is the wetted perimeter of the plate and θ is the contact angle. For a perfectly wetting platinum plate, the contact angle is assumed to be 0, so $\cos\theta = 1$, simplifying the equation to $\gamma = F / L$.

[Click to download full resolution via product page](#)


Experimental Workflow for the Wilhelmy Plate Tensiometry Method.

Low Vapor Pressure Determination via Thermogravimetric Analysis (TGA)

For low-volatility liquids, direct vapor pressure measurement is challenging.[\[13\]](#) TGA can be used to determine vapor pressure by measuring the rate of mass loss from evaporation under controlled isothermal conditions.[\[13\]](#)[\[24\]](#)

Protocol:

- Setup: A small, known amount of the PFA sample is placed in a crucible within the TGA furnace.
- Isothermal Hold: The sample is heated to a specific, stable temperature, and the system is purged with an inert gas at a constant flow rate.
- Mass Loss Measurement: The TGA records the sample's mass over time. The rate of mass loss (dm/dt) due to evaporation is determined from the slope of the mass vs. time curve.
- Data Analysis: This process is repeated at several different temperatures.
- Calculation: The vapor pressure (P_{vap}) is calculated based on the diffusion-kinetic model of evaporation, which relates the rate of mass loss to vapor pressure and other experimental parameters.^[13] This often involves calibration with a substance of known vapor pressure.
^[24]

[Click to download full resolution via product page](#)*Logical Flow for Vapor Pressure Determination using TGA.*

Applications in Drug Development and Biomedical Research

The unique physical properties of perfluoroalkanes directly enable their use in several critical biomedical applications.

- **Oxygen Delivery Systems:** The high gas solubility of PFAs is the cornerstone of their use as "blood substitutes."^{[3][25]} Formulated as stable nanoemulsions, they can transport oxygen to tissues, which is vital in regenerative medicine, organ preservation, and treating local tissue hypoxia in tumors to enhance cancer therapies.^{[1][25][26]}
- **Drug Delivery Vehicles:** The inert and immiscible nature of PFAs makes them an attractive platform for drug delivery.^[27] They can be formulated into biphasic nanoemulsions where therapeutic payloads, from small molecules to large biologics like siRNAs, are shielded within the fluorous core.^[28] This protects the drug from degradation and allows for targeted delivery.^[28] Their properties are also leveraged for pulmonary drug delivery, where a PFA vehicle can homogeneously distribute a drug throughout the lung, which is difficult to achieve with other methods.^{[29][30]}
- **Medical and Diagnostic Imaging:** The presence of numerous fluorine atoms makes PFAs excellent contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).^[30] Since the body has no native fluorine signal, these agents provide a clear and specific "hotspot" image for cell tracking and diagnostics.^[30]
- **Ophthalmic Surgery:** The high density and immiscibility of PFAs allow them to be used as a temporary tamponade in vitreoretinal surgery, helping to reattach the retina.^[6]

Conclusion

Perfluoroalkanes are a class of materials whose value lies in their distinct and precisely controlled physical properties. From their low intermolecular forces, which lead to high gas solubility and low surface tension, to their high density and biological inertness, these characteristics are a direct result of their unique molecular architecture. For scientists and professionals in drug development, a thorough understanding of these properties—and the validated methods used to measure them—is essential for innovating new therapies and diagnostic tools. The continued exploration of PFA chemistry and formulation science promises to unlock even more advanced applications, further solidifying their role as enabling materials in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perfluorocarbons in Research and Clinical Practice: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repository :: Login [bdigital.ufp.pt]
- 8. Impact of structure on the properties of per- and polyfluoroalkyl substances - American Chemical Society [acs.digitellinc.com]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. researchgate.net [researchgate.net]
- 11. Vapor pressure - Wikipedia [en.wikipedia.org]
- 12. Fact sheet: Perfluoroalkylated and Polyfluoroalkylated Substances (PFAS, Under Review) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 13. ntv.ifmo.ru [ntv.ifmo.ru]
- 14. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. f2chemicals.com [f2chemicals.com]
- 16. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 17. che.utah.edu [che.utah.edu]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Determination of viscosity of liquid using Ostwald's viscometer [pharmacyinfoonline.com]
- 20. Ostwald's viscometer @ Chemistry Dictionary & Glossary [glossary.periodni.com]
- 21. youtube.com [youtube.com]
- 22. biolinscientific.com [biolinscientific.com]

- 23. Tensiometer (surface tension) - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Perfluorocarbon compounds as vehicles for pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical properties of perfluoroalkanes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221996#physical-properties-of-perfluoroalkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com